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molecular formula C11H6F3NO3 B8756855 8-Hydroxy-2-(trifluoromethyl)quinoline-7-carboxylic acid

8-Hydroxy-2-(trifluoromethyl)quinoline-7-carboxylic acid

Cat. No. B8756855
M. Wt: 257.16 g/mol
InChI Key: LFNMHBLKKIDARX-UHFFFAOYSA-N
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Patent
US06211376B1

Procedure details

8-Hydroxy-2-trifluoromethylquinoline (3.2 g) and K2CO3 (6.22 g) are placed in a stainless steel bomb. The bomb is pressurized slightly with CO2 and flushed 3×, then pressurized to approximately 800 psi CO2. The bomb is heated to 170° C., reaching a final pressure of approximately 1200 psi. This temperature and pressure are maintained for 7 days after which time the bomb is cooled and the pressure released. The solid residue is dissolved in a minimal amount of warm water. Any undissolved material is filtered and the aqueous filtrate is acidified to pH 4 with conc. HCl. The resulting tan solid is filtered and dried. The product is recrystallized with Et2O to give a light tan solid (1.87 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
6.22 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7]2.[C:16]([O-])([O-:18])=[O:17].[K+].[K+].C(=O)=O>>[OH:1][C:2]1[C:3]([C:16]([OH:18])=[O:17])=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]([F:15])([F:13])[F:14])[CH:8]=[CH:7]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC(=NC12)C(F)(F)F
Step Two
Name
Quantity
6.22 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed 3×
TEMPERATURE
Type
TEMPERATURE
Details
This temperature and pressure are maintained for 7 days after which time the bomb
Duration
7 d
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue is dissolved in a minimal amount of warm water
FILTRATION
Type
FILTRATION
Details
Any undissolved material is filtered
FILTRATION
Type
FILTRATION
Details
The resulting tan solid is filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product is recrystallized with Et2O

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=CC=C2C=CC(=NC12)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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